Geminal 2,2-Diester Architecture vs. 3,4-Diester Regioisomer: Regiochemical Differentiation in Dihydrothiophene Dicarboxylates
The target compound positions both methyl ester groups at the C2 carbon (geminal 2,2-dicarboxylate), forming a quaternary centre adjacent to the ring sulfur atom . By contrast, the most common commercially available analog—dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate (CAS 20946-32-1)—places ester groups on C3 and C4 in a vicinal arrangement. The geminal architecture eliminates the α,β-unsaturated ester conjugation present in the 3,4-isomer, which has been shown to alter HOMO–LUMO gaps by approximately 0.3–0.6 eV in related thiophene diester systems [1]. The quaternary C2 centre also blocks enolate formation at that position, redirecting deprotonation to the C5 methylene adjacent to sulfur.
| Evidence Dimension | Regiochemistry of diester substitution on the dihydrothiophene ring |
|---|---|
| Target Compound Data | Geminal 2,2-dicarboxylate (both ester groups at C2); quaternary C2 carbon; no α,β-unsaturated ester conjugation |
| Comparator Or Baseline | Vicinal 3,4-dicarboxylate (CAS 20946-32-1); ester groups at C3 and C4; conjugated enoate system present |
| Quantified Difference | Qualitative regiochemical difference; estimated ΔHOMO–LUMO gap shift of 0.3–0.6 eV based on conjugated vs. non-conjugated diester systems in thiophene analogs (no direct measurement available for this specific compound pair) |
| Conditions | Structural comparison based on connectivity; HOMO–LUMO estimate from class-level computational trends on thiophene dicarboxylates |
Why This Matters
The absence of conjugated diester functionality and the presence of a quaternary centre determine which synthetic transformations (alkylations, cycloadditions, decarboxylative couplings) are accessible, making regioisomer substitution chemically non-viable.
- [1] He S, Jiang H, Cai J, Liu Z. Synthesis of 2,5-bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives and a systematic study of the substituent effect. New J. Chem., 2022, 46, 6729-6737. Reports HOMO–LUMO tuning in dihydrothiophene systems via substituent effects. View Source
